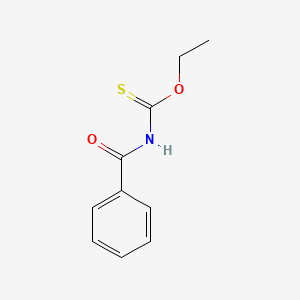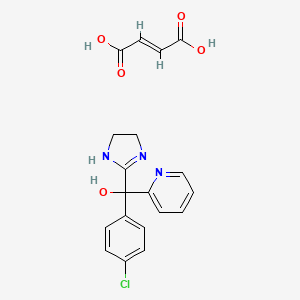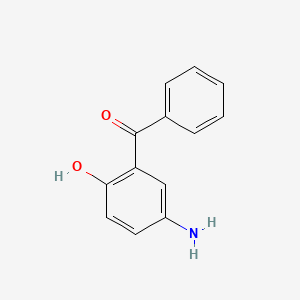![molecular formula C8H4BrNOS3 B12007564 (5Z)-5-[(5-bromo-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12007564.png)
(5Z)-5-[(5-bromo-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(5Z)-5-[(5-bromo-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one” is a heterocyclic compound with a fascinating structure. Let’s break it down:
- The thiazolidinone core consists of a five-membered ring containing sulfur and nitrogen atoms.
- The thienyl group (a five-membered ring containing sulfur and carbon atoms) is attached to one end of the thiazolidinone ring.
- The methylene group bridges the thienyl ring and the thiazolidinone ring.
- The 5Z configuration indicates the geometry of the double bond in the thienyl-methylene linkage.
准备方法
Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One common method involves the reaction of a thiazolidinone precursor with a bromothiophene derivative. The key step is the formation of the thienyl-methylene linkage.
Reaction Conditions: The reaction typically occurs under mild conditions, using appropriate solvents and catalysts. For example:
Thiazolidinone Synthesis: The thiazolidinone ring can be synthesized from a thiol and an α,β-unsaturated carbonyl compound.
Bromothiophene Addition: The bromothiophene reacts with the thiazolidinone intermediate, forming the desired compound.
Industrial Production: While academic research often focuses on small-scale synthesis, industrial production methods may involve more efficient processes, such as continuous flow reactions or optimized catalysts.
化学反应分析
Reactivity: “(5Z)-5-[(5-bromo-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one” undergoes various reactions:
Oxidation: The thiazolidinone sulfur can be oxidized to a sulfoxide or sulfone.
Reduction: Reduction of the thiazolidinone carbonyl group yields the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines, thiols, or organometallic reagents.
Major Products: The major products depend on the specific reaction conditions. For example:
- Oxidation yields the sulfoxide or sulfone derivatives.
- Reduction produces the corresponding alcohol.
- Substitution leads to various functionalized derivatives.
科学研究应用
Chemistry:
Building Blocks: Researchers use this compound as a building block for more complex molecules due to its versatile reactivity.
Catalysis: It may serve as a ligand in catalytic reactions.
Antimicrobial Properties: Some thiazolidinone derivatives exhibit antimicrobial activity.
Anticancer Potential: Thiazolidinones have been explored as potential anticancer agents.
Pharmaceuticals: Thiazolidinone-based drugs are under investigation.
Agrochemicals: Some derivatives may find applications in crop protection.
作用机制
The exact mechanism of action depends on the specific application. For antimicrobial or anticancer effects, it likely involves interactions with cellular targets, such as enzymes or receptors.
相似化合物的比较
While there are other thiazolidinones, the unique combination of the thienyl group and the 5Z geometry sets “(5Z)-5-[(5-bromo-2-thienyl)methylene]-2-thioxo-1,3-thiazolidin-4-one” apart.
Similar compounds include:
- Thiazolidinones with different substituents.
- Thienyl-containing compounds without the thiazolidinone core.
属性
分子式 |
C8H4BrNOS3 |
|---|---|
分子量 |
306.2 g/mol |
IUPAC 名称 |
(5Z)-5-[(5-bromothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C8H4BrNOS3/c9-6-2-1-4(13-6)3-5-7(11)10-8(12)14-5/h1-3H,(H,10,11,12)/b5-3- |
InChI 键 |
FXJZQFCLIBCBAT-HYXAFXHYSA-N |
手性 SMILES |
C1=C(SC(=C1)Br)/C=C\2/C(=O)NC(=S)S2 |
规范 SMILES |
C1=C(SC(=C1)Br)C=C2C(=O)NC(=S)S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3-{[(tert-butylamino)carbonyl]amino}-2-cyanoacrylate](/img/structure/B12007481.png)

![5-(2,4-dichlorophenyl)-4-{[(E)-(2,4-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12007507.png)

![5-(2-fluorophenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12007513.png)
![4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12007523.png)
![1,3,5-Tris[2-(ethenyloxy)ethyl]-1,3,5-triazinane](/img/structure/B12007528.png)



![Ethyl 7-methyl-2-(1-methyl-2-oxoindolin-3-ylidene)-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12007555.png)

![6-imino-N-methyl-2-oxo-7-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12007569.png)
![1-(Benzylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12007573.png)
